molecular formula C12H8F3NO2S B3031979 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 905807-83-2

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No. B3031979
CAS RN: 905807-83-2
M. Wt: 287.26 g/mol
InChI Key: BFZXIRRFPCMCOT-UHFFFAOYSA-N
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Description

The compound "2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid" is a thiazole derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a single-step synthesis of 2-substituted 2-thiazolines has been reported, which involves treating carboxylic acid precursors with corresponding 2-aminoethane thiols . Although the specific synthesis of "2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods and theoretical calculations. For example, an experimental and theoretical study on a related compound, 4-methylthiadiazole-5-carboxylic acid, used density functional theory (DFT) to investigate its structural, electronic, and spectroscopic properties . Such studies are crucial for understanding the behavior of thiazole derivatives at the molecular level.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. The ortho-substituent on phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which could be relevant for the modification of thiazole carboxylic acids . Additionally, the synthesis of trifluoromethyl heterocyclic compounds, including thiazoline derivatives, has been achieved through anti-Michael addition and condensation with thioamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their substituents. For example, the introduction of trifluoromethyl groups can affect the compound's crystalline structure, as evidenced by the short intermolecular F–F contacts observed in the crystal structure of a bis-trifluoromethyl thiazoline derivative . These properties are important for the compound's stability, solubility, and potential biological activity.

properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXIRRFPCMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650418
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid

CAS RN

905807-83-2
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905807-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
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2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
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